5-Fluoro-2-methylphenylboronic acid

Catalog No.
S756761
CAS No.
163517-62-2
M.F
C7H8BFO2
M. Wt
153.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylphenylboronic acid

CAS Number

163517-62-2

Product Name

5-Fluoro-2-methylphenylboronic acid

IUPAC Name

(5-fluoro-2-methylphenyl)boronic acid

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3

InChI Key

QKOJLMKWBRBZNQ-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

Medicinal Chemistry

  • Organic building block for drug discovery

    5-F-2-Me-PhB(OH)2 serves as a valuable building block in medicinal chemistry for synthesizing novel drug candidates. The presence of the fluorine and methyl groups can influence the activity and properties of the final drug molecule []. Studies have explored its use in developing potential drugs for various diseases, including cancer [].

  • Suzuki-Miyaura coupling reactions

    5-F-2-Me-PhB(OH)2 participates in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. This technique allows researchers to attach the 5-fluoro-2-methylphenyl group to complex molecules, creating new potential drug candidates with targeted properties [].

Organic Chemistry

  • Fluorine and methyl group effects on reactivity

    The combination of a fluorine atom and a methyl group in 5-F-2-Me-PhB(OH)2 can influence its reactivity in various organic reactions. The fluorine atom can withdraw electron density, while the methyl group can act as an electron-donating group. This interplay of electronic effects can be harnessed by researchers to design and optimize organic syntheses [].

  • Development of novel catalysts and reagents

    5-F-2-Me-PhB(OH)2 can be used as a substrate to test and develop new catalysts and reagents for organic transformations. By studying its reactivity with different catalysts, researchers can gain insights into reaction mechanisms and optimize organic reaction conditions [].

5-Fluoro-2-methylphenylboronic acid, with the molecular formula C7H8BFO2\text{C}_7\text{H}_8\text{B}\text{F}\text{O}_2 and CAS number 163517-62-2, is an organoboron compound characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is recognized for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The compound appears as a white crystalline solid with a melting point ranging from 144 to 148 °C and is typically stored in a cool, dark place to maintain stability .

5-Fluoro-2-methylphenylboronic acid primarily participates in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction involves the interaction of this boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The general reaction mechanism includes:

  • Oxidative Addition: The palladium catalyst reacts with an aryl halide.
  • Transmetalation: The boronic acid transfers its boron atom to the palladium complex.
  • Reductive Elimination: The desired biaryl product is formed along with regeneration of the palladium catalyst.

Common reagents used in these reactions include palladium catalysts (e.g., Pd PPh3)4\text{Pd PPh}_3)_4), bases such as potassium carbonate, and solvents like toluene or ethanol .

The synthesis of 5-Fluoro-2-methylphenylboronic acid can be achieved through several methods:

  • Borylation of Halides: A common method involves the borylation of 5-fluoro-2-methylphenyl halides using bis(pinacolato)diboron in the presence of a palladium catalyst. This route typically proceeds under mild conditions followed by hydrolysis to yield the boronic acid.
  • Suzuki-Miyaura Coupling: In industrial settings, large-scale production often utilizes Suzuki-Miyaura coupling reactions optimized for high yield and purity. These processes may involve continuous flow reactors and advanced catalytic systems .

5-Fluoro-2-methylphenylboronic acid serves as a versatile intermediate in various applications:

  • Organic Synthesis: It is widely utilized in the synthesis of pharmaceuticals and agrochemicals through cross-coupling reactions.
  • Material Science: The compound can be employed in developing advanced materials including polymers and electronic components.
  • Research Tools: It is used in biochemical research for studying enzyme mechanisms and synthesizing biologically active compounds .

Interaction studies involving 5-Fluoro-2-methylphenylboronic acid focus on its reactivity with various substrates during cross-coupling reactions. The compound's unique electronic properties due to its fluorine and methyl substitutions enhance its selectivity and efficiency in forming carbon-carbon bonds. Further research may explore its interactions with specific biological targets to assess potential therapeutic applications .

Several compounds share structural similarities with 5-Fluoro-2-methylphenylboronic acid, including:

  • 3-Bromo-5-fluoro-2-methylphenylboronic acid
  • 3-Bromo-2-fluoro-5-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

The uniqueness of 5-Fluoro-2-methylphenylboronic acid lies in its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly effective in selective cross-coupling reactions and enhances its utility in synthesizing target molecules with specific biological activities .

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methylphenylboronic acid

Dates

Modify: 2023-08-15

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